3-Phenyl-cyclohexylamine
Overview
Description
3-Phenyl-cyclohexylamine is an organic compound with the molecular formula C12H17N It is a derivative of cyclohexylamine, where a phenyl group is attached to the third carbon of the cyclohexane ring
Mechanism of Action
Target of Action
It is known that arylcyclohexylamines, a group of compounds to which 3-phenyl-cyclohexylamine belongs, exhibit dissociative effects due to their antagonism of n-methyl-d-aspartate (nmda) receptors .
Mode of Action
Similar compounds in the arylcyclohexylamine class are known to interact with their targets by antagonizing nmda receptors . This interaction results in dissociative effects.
Biochemical Pathways
The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
A study on cyclohexylamine, a related compound, showed that it has a plasma half-life ranging from 35 to 48 hours, showing a clear dose dependency . 86 to 95% of the administered dose was excreted in the urine within 48 hours as unchanged drug .
Result of Action
Arylcyclohexylamines, in general, are known to cause nystagmus, hypertension, and tachycardia in a behaviorally disturbed, and possibly violent, patient .
Action Environment
The success of suzuki–miyaura cross-coupling, a reaction used in the synthesis of similar compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenyl-cyclohexylamine can be synthesized through several methods. One common approach involves the hydrogenation of 3-phenyl-cyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atm.
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 3-phenyl-cyclohexanone on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-cyclohexylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-phenyl-cyclohexanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 3-phenyl-cyclohexanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under basic conditions.
Major Products Formed:
Oxidation: 3-Phenyl-cyclohexanone.
Reduction: 3-Phenyl-cyclohexanol.
Substitution: Various substituted cyclohexylamines.
Scientific Research Applications
3-Phenyl-cyclohexylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a building block for polymers and other materials.
Comparison with Similar Compounds
Cyclohexylamine: A simpler analog without the phenyl group, used in the production of other organic compounds and as a corrosion inhibitor.
Phenylcyclohexane: Lacks the amine group, used as a solvent and in the production of other chemicals.
3-Phenyl-cyclohexanone: An oxidized form of 3-Phenyl-cyclohexylamine, used as an intermediate in organic synthesis.
Uniqueness: this compound is unique due to the presence of both the phenyl and amine groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
3-phenylcyclohexan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRUDCMOPMVAIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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